Boc-D-Ala(3,3-diphenyl)-OH

Descripción

BenchChem offers high-quality Boc-D-Ala(3,3-diphenyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Ala(3,3-diphenyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

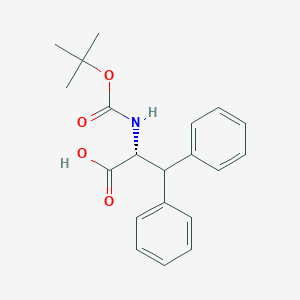

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143060-31-5 |

Source

|

| Record name | Boc-D-3,3-Diphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-3,3-diphenylalanine, commonly referred to as Boc-D-Ala(3,3-diphenyl)-OH. This non-natural amino acid derivative is a valuable building block in peptide chemistry, offering unique structural features for the design of novel peptides and peptidomimetics with potential therapeutic applications.

Core Chemical Properties

Boc-D-Ala(3,3-diphenyl)-OH is a white crystalline powder characterized by the presence of a bulky diphenylmethyl side chain and an acid-labile Boc protecting group on the alpha-amino group.[1] These features contribute to its utility in solid-phase peptide synthesis (SPPS), where it can introduce conformational constraints and enhance peptide stability.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₃NO₄ | [1][3] |

| Molecular Weight | 341.4 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 154-159 °C | [1] |

| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| CAS Number | 117027-46-0 | [1] |

| Storage Conditions | Store at 0-8°C for short term, -20°C for long term (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months. | [1][3] |

Experimental Protocols

A relevant experimental protocol for the synthesis of a closely related dipeptide, Boc-Dip-Dip-OMe (where Dip = β,β-diphenyl-Ala-OH) , using solution-phase chemistry is described below. This provides insight into the coupling of this sterically hindered amino acid.[3]

Synthesis of Boc-Dip-Dip-OMe: [3]

-

Activation: To a solution of Boc-Dip-OH (1.0 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add HATU (1.0 mmol).

-

Coupling: Add Et₃N and the methyl ester of Dip amino acid (1.0 mmol) to the solution and stir until the reaction is complete (monitored by an appropriate method such as TLC or LC-MS).

-

Work-up: Wash the organic layer sequentially with 5% Na₂CO₃ (2 x 10 mL), 10% citric acid (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under vacuum.

-

Purification: Recrystallize the crude peptide from 70% MeOH in water (7:3, v/v) to obtain the purified product.

Applications in Peptide Synthesis

The primary application of Boc-D-Ala(3,3-diphenyl)-OH is as a building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[1] The incorporation of this amino acid can introduce unique structural characteristics, such as conformational constraints, due to the bulky diphenyl group, and increased resistance to enzymatic degradation due to the D-configuration.[2]

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-D-Ala(3,3-diphenyl)-OH, into a growing peptide chain on a solid support using the Boc protection strategy.

Boc Protection and Deprotection Mechanism

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. Its key feature is its stability to a wide range of reaction conditions while being easily removable under acidic conditions.

Potential Biological Significance and Signaling Pathway Interactions

While specific signaling pathways directly modulated by Boc-D-Ala(3,3-diphenyl)-OH have not been extensively documented, the incorporation of D-amino acids and bulky, non-natural side chains into peptides is a common strategy in drug discovery to develop receptor antagonists or enzyme inhibitors. Peptides containing D-amino acids often exhibit increased stability against proteolysis. The bulky diphenylalanine residue can provide a rigid scaffold that may enhance binding affinity and specificity to biological targets.

The following diagram illustrates a conceptual signaling pathway where a peptide containing D-Ala(3,3-diphenyl) acts as a competitive antagonist at a G-protein coupled receptor (GPCR).

In this hypothetical scenario, the modified peptide competes with the natural ligand for the binding site on the GPCR. Due to its specific stereochemistry and bulky side chain, it binds to the receptor but fails to induce the conformational change necessary for G-protein activation, thereby inhibiting the downstream signaling cascade.

Conclusion

Boc-D-Ala(3,3-diphenyl)-OH is a specialized amino acid derivative with significant potential in the field of peptide-based drug discovery. Its unique structural features allow for the creation of peptides with enhanced stability and conformational rigidity, which are desirable properties for developing potent and selective therapeutic agents. The methodologies for its incorporation into peptides, while requiring careful optimization due to steric hindrance, are based on well-established principles of solid-phase peptide synthesis. Further research into the biological activities of peptides containing this novel building block is warranted to fully explore its therapeutic potential.

References

- 1. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine [mdpi.com]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Ala(3,3-diphenyl)-OH, a non-proteinogenic amino acid derivative, is a valuable building block in medicinal chemistry and peptide synthesis. Its unique structural features, characterized by a bulky 3,3-diphenyl substitution on the alanine (B10760859) side chain and a tert-butyloxycarbonyl (Boc) protecting group on the amine, impart specific conformational constraints and properties to peptides and small molecules incorporating this moiety. This technical guide provides a comprehensive overview of the chemical structure of Boc-D-Ala(3,3-diphenyl)-OH and details a general, adaptable protocol for its synthesis, based on established methods for Boc protection of amino acids.

Chemical Structure and Properties

Boc-D-Ala(3,3-diphenyl)-OH, also known as (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid or Boc-D-3,3-Diphenylalanine, is a chiral molecule with the D-configuration at the alpha-carbon.[1] The presence of two phenyl groups on the beta-carbon creates significant steric hindrance, which can be exploited to influence the secondary structure of peptides. The Boc protecting group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols.

Table 1: Physicochemical Properties of Boc-D-Ala(3,3-diphenyl)-OH

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | [1] |

| Synonyms | Boc-D-3,3-Diphenylalanine, (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid | [1] |

| CAS Number | 143060-31-5 | [1][2] |

| Molecular Formula | C₂₀H₂₃NO₄ | [2] |

| Molecular Weight | 341.40 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 157 °C (decomposes) |

Synthesis of Boc-D-Ala(3,3-diphenyl)-OH

General Experimental Protocol: Boc Protection of D-3,3-diphenylalanine

This protocol is based on established methods for the N-tert-butoxycarbonylation of amino acids.

Materials:

-

D-3,3-diphenylalanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH) or Triethylamine (Et₃N)

-

Dioxane or Acetone

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-3,3-diphenylalanine in a mixture of dioxane (or acetone) and water. Add a stoichiometric equivalent of a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Reaction: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a minimal amount of the organic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or pentane to remove any unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a cold 1 M HCl or KHSO₄ solution. This will protonate the carboxylic acid and may cause the product to precipitate.

-

Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Boc-D-Ala(3,3-diphenyl)-OH can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure crystalline solid.

-

Table 2: Representative Quantitative Data for Boc-Protection of Amino Acids

| Parameter | Typical Value | Notes |

| Yield | 85-95% | Yields can vary based on the specific amino acid and reaction scale. |

| Purity (by HPLC) | >98% | Purity is typically assessed after recrystallization. |

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Conclusion

Boc-D-Ala(3,3-diphenyl)-OH is a synthetically accessible and highly valuable building block for the development of novel peptides and peptidomimetics. The steric bulk provided by the diphenyl groups offers a powerful tool for influencing molecular conformation and, consequently, biological activity. The well-established methodology for Boc protection provides a reliable route for its preparation, enabling its broader application in drug discovery and materials science. Further research into the specific applications of this unique amino acid derivative is warranted to fully explore its potential.

References

An In-depth Technical Guide to (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine

This technical guide provides a comprehensive overview of the characteristics, synthesis, and applications of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Characteristics

(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine, also known as Boc-D-3,3-diphenylalanine, is a non-natural amino acid derivative. The presence of two phenyl groups on the β-carbon of the alanine (B10760859) backbone imparts unique conformational constraints and properties to peptides and other molecules into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the amine function allows for its use in stepwise peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₄ | [1] |

| Molecular Weight | 341.4 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 154-159 °C | |

| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | |

| Purity | ≥ 99% (HPLC) | |

| CAS Number | 143060-31-5 | [1] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid | [1] |

Spectral Data

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and use of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine.

Synthesis of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine

A general and widely used method for the N-protection of amino acids with the Boc group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This procedure can be adapted for the synthesis of the title compound from (R)-2-amino-3,3-diphenylpropanoic acid.

Materials:

-

(R)-2-amino-3,3-diphenylpropanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane (peroxide-free)

-

Water

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

1 M HCl solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-2-amino-3,3-diphenylpropanoic acid in a mixture of dioxane and water.

-

Add triethylamine to the solution to act as a base.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The product should precipitate out of the solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine.

Diagram of the Synthetic Workflow

Caption: General workflow for the Boc-protection of (R)-3,3-diphenylalanine.

Use in Solid-Phase Peptide Synthesis (SPPS)

(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminus

-

(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine

-

Coupling reagent (e.g., DCC, HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

SPPS reaction vessel

-

Shaker

Procedure (One Coupling Cycle):

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This is followed by washing with DCM and DMF to remove excess TFA and the cleaved Boc group.

-

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a solution of a hindered base, such as DIPEA in DMF. The resin is then washed with DMF.

-

Coupling: The (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is pre-activated with a coupling reagent in DMF. This activated amino acid solution is then added to the resin-bound peptide. DIPEA is also added to facilitate the reaction. The mixture is agitated for a specified time until the coupling is complete, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain.

Diagram of the SPPS Cycle

Caption: A single cycle of solid-phase peptide synthesis using Boc chemistry.

Applications and Signaling Pathways

The primary application of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is in the synthesis of peptides with unique structural and biological properties. The incorporation of the bulky 3,3-diphenylalanine residue can:

-

Induce specific secondary structures: The steric hindrance of the two phenyl groups can force the peptide backbone into specific conformations, such as turns or helices.

-

Increase proteolytic stability: The non-natural amino acid can make the resulting peptide more resistant to degradation by proteases.

-

Enhance binding affinity: The aromatic rings can participate in π-π stacking and hydrophobic interactions with biological targets.

While this compound is a valuable tool in drug discovery and materials science, there is currently no specific information available in the scientific literature detailing its direct involvement in cellular signaling pathways. Its utility lies in the construction of bioactive peptides that may target various signaling pathways. For example, peptides containing bulky aromatic amino acids have been investigated for their potential as enzyme inhibitors or receptor antagonists. The biological activity of peptides containing 3,3-diphenylalanine is an active area of research.

Conclusion

(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is a specialized amino acid derivative with significant potential in the fields of peptide chemistry, drug discovery, and materials science. Its unique structure allows for the creation of novel peptides with tailored properties. While specific biological signaling pathways involving this compound have not yet been elucidated, its role as a synthetic building block is well-established. The experimental protocols provided in this guide offer a foundation for the successful synthesis and application of this versatile molecule.

References

An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: A Non-Natural Amino Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-3,3-diphenylalanine, commonly referred to as Boc-D-Ala(3,3-diphenyl)-OH. This non-natural, sterically hindered amino acid is a valuable building block in peptide chemistry, enabling the synthesis of peptides with unique structural and biological properties. Its incorporation can enhance proteolytic stability and modulate the pharmacological profile of peptide-based therapeutics. This document details its physicochemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological activity of peptides containing the 3,3-diphenylalanine moiety.

Physicochemical Properties

Boc-D-Ala(3,3-diphenyl)-OH is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Boc-D-Ala(3,3-diphenyl)-OH

| Property | Value | Reference |

| CAS Number | 143060-31-5 | [1] |

| Molecular Formula | C₂₀H₂₃NO₄ | [2] |

| Molecular Weight | 341.40 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 154-159 °C | [2] |

| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Applications in Peptide Synthesis

Boc-D-Ala(3,3-diphenyl)-OH is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the peptide remains anchored to the solid support. The bulky diphenylalanine side chain can introduce conformational constraints into the peptide backbone, which can be advantageous for designing peptides with specific secondary structures and enhanced biological activity.[3]

General Workflow for Boc-SPPS

The incorporation of Boc-D-Ala(3,3-diphenyl)-OH into a peptide sequence follows the general workflow of Boc-SPPS. This iterative process involves the sequential addition of Boc-protected amino acids to a growing peptide chain on a solid-phase resin.

References

Boc-D-Ala(3,3-diphenyl)-OH molecular weight and formula

This document provides a concise summary of the core physicochemical properties of Boc-D-Ala(3,3-diphenyl)-OH, a phenylalanine derivative utilized in peptide synthesis and pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental molecular properties of Boc-D-Ala(3,3-diphenyl)-OH are presented below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₄[1][2][3][4][5][6] |

| Molecular Weight | 341.40 g/mol [1][4] |

| Alternate Molecular Weight | 341.4 g/mol [2][3][5] |

| Alternate Molecular Weight | 341.41 g/mol [6] |

Note: Minor variations in molecular weight are due to differences in atomic mass precision used in calculations.

While detailed experimental protocols for determining molecular weight and formula are beyond the scope of this document, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed for their verification. The compound's structure, featuring a Boc (tert-butyloxycarbonyl) protecting group and two phenyl groups, makes it a valuable building block in the synthesis of complex peptides.[2]

References

Unveiling the Solubility Profile of Boc-D-Ala(3,3-diphenyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of Boc-D-Ala(3,3-diphenyl)-OH, a key building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various experimental and manufacturing processes. This document presents available solubility data, outlines detailed experimental protocols for solubility determination, and illustrates a relevant experimental workflow.

Core Properties of Boc-D-Ala(3,3-diphenyl)-OH

Boc-D-Ala(3,3-diphenyl)-OH, also known as (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine, is a non-proteinogenic amino acid derivative. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the two phenyl groups on the β-carbon significantly influences its physical and chemical properties, including its solubility. The Boc group is known to generally enhance the solubility and stability of amino acids in organic solvents, a crucial feature for its application in solid-phase peptide synthesis.[1][2]

Quantitative Solubility Data

Precise, experimentally determined solubility data for Boc-D-Ala(3,3-diphenyl)-OH across a wide range of solvents is not extensively available in published literature. However, based on available data and the physicochemical properties of the molecule, the following table summarizes its known solubility and provides estimates for other common laboratory solvents. The high solubility in Dimethyl Sulfoxide (DMSO) is well-documented.[1] Due to the non-polar nature of the diphenyl group, it is expected to exhibit good solubility in many organic solvents and poor solubility in aqueous solutions.

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100[1] | 292.91[1] | Ultrasonication may be required. Use of hygroscopic DMSO can impact solubility.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 50 (Estimated) | > 146 (Estimated) | A related, less sterically hindered compound, Boc-Ala-OH, is noted to be "clearly soluble" at approximately 236 mg/mL (1 mmole in 2 ml). |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 10 - 50 (Estimated) | 29 - 146 (Estimated) | Expected to be soluble due to its ether functional group and moderate polarity. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 10 - 50 (Estimated) | 29 - 146 (Estimated) | A common solvent for organic synthesis, likely to be effective. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 5 - 25 (Estimated) | 15 - 73 (Estimated) | Moderate solubility is anticipated. |

| Acetonitrile (B52724) | C₂H₃N | 5.8 | 1 - 10 (Estimated) | 3 - 29 (Estimated) | Limited solubility is expected. |

| Methanol | CH₃OH | 5.1 | 1 - 10 (Estimated) | 3 - 29 (Estimated) | The hydroxyl group may limit the dissolution of the non-polar diphenylalanine moiety. |

| Ethanol | C₂H₅OH | 4.3 | 1 - 10 (Estimated) | 3 - 29 (Estimated) | Similar to methanol, limited solubility is expected. |

| Water | H₂O | 10.2 | < 0.1 (Estimated) | < 0.3 (Estimated) | Expected to be practically insoluble due to the hydrophobic nature of the molecule. |

Disclaimer: The estimated solubility values are for guidance purposes only and should be experimentally verified for any critical applications.

Experimental Protocols for Solubility Determination

For researchers aiming to precisely quantify the solubility of Boc-D-Ala(3,3-diphenyl)-OH in specific solvents, the following experimental protocols are recommended.

Gravimetric Method for Saturated Solutions

This method is a straightforward and reliable technique for determining solubility.

Methodology:

-

Sample Preparation: Add an excess amount of Boc-D-Ala(3,3-diphenyl)-OH to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or gentle heating.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the aliquot taken.

High-Performance Liquid Chromatography (UPLC/HPLC) Method

This method is particularly useful for determining the solubility of compounds with low solubility or when only small amounts of material are available.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of Boc-D-Ala(3,3-diphenyl)-OH of known concentrations in a suitable solvent (e.g., acetonitrile or a mixture that ensures complete dissolution). Inject these standards into the UPLC/HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Filtration: After equilibration, filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the UPLC/HPLC system and determine the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the application of Boc-D-Ala(3,3-diphenyl)-OH in solid-phase peptide synthesis, a process highly dependent on the solubility of its constituent amino acids.

Caption: Solid-Phase Peptide Synthesis Workflow.

This guide provides a foundational understanding of the solubility characteristics of Boc-D-Ala(3,3-diphenyl)-OH. For critical applications, it is imperative that researchers conduct their own solubility assessments using the protocols outlined herein.

References

In-Depth Technical Guide: Stability and Storage of Boc-D-Ala(3,3-diphenyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-D-Ala(3,3-diphenyl)-OH, a key building block in peptide synthesis and drug discovery. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in sensitive applications.

Core Stability and Storage Data

The stability of Boc-D-Ala(3,3-diphenyl)-OH is influenced by temperature, solvent, and pH. The following table summarizes the recommended storage conditions and known stability data.

| Form | Storage Condition | Duration | Notes |

| Solid Powder | -20°C | 3 years | Recommended for long-term storage.[1] |

| 4°C | 2 years | Suitable for short to medium-term storage.[1] | |

| 0-8°C | Not specified | A general recommendation for refrigerated storage.[2] | |

| In Solvent (DMSO) | -80°C | 6 months | For long-term storage of stock solutions.[1] |

| -20°C | 1 month | For short-term storage of working solutions.[1] |

Understanding Degradation Pathways

The primary degradation pathway for Boc-D-Ala(3,3-diphenyl)-OH involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is designed to be labile under acidic conditions, a property exploited in peptide synthesis for its removal.[3][] While stable to most bases and nucleophiles, exposure to strong acids, and to a lesser extent, elevated temperatures, can lead to its removal, generating the free amino acid, carbon dioxide, and isobutylene.[]

Below is a diagram illustrating the proposed acid-catalyzed degradation of Boc-D-Ala(3,3-diphenyl)-OH.

References

Unnatural Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide-based drug discovery and design. By moving beyond the canonical 20 proteinogenic amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, addressing their inherent limitations such as poor stability and low bioavailability. This guide provides a comprehensive overview of the strategies, methodologies, and applications of UAAs in modern peptide design, offering a technical resource for professionals in the field.

Introduction: Expanding the Chemical Repertoire of Peptides

Peptides are attractive therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid proteolytic degradation and poor membrane permeability.[1][2] Unnatural amino acids, which are not found in naturally occurring proteins, offer a powerful toolkit to overcome these challenges.[3][4] The introduction of UAAs can enhance proteolytic stability, constrain peptide conformation to improve receptor binding, increase bioavailability, and introduce novel functionalities for bio-conjugation or imaging.[2][4][5]

Impact of Unnatural Amino Acids on Peptide Properties: Quantitative Insights

The strategic incorporation of UAAs can lead to significant and quantifiable improvements in the therapeutic potential of peptides. This section summarizes key quantitative data demonstrating the impact of specific UAAs on peptide binding affinity and serum stability.

Enhancement of Receptor Binding Affinity

The introduction of UAAs can rigidify the peptide backbone or introduce novel side-chain interactions, leading to enhanced binding affinity for their biological targets. This is often quantified by a lower dissociation constant (Kd) or a lower half-maximal inhibitory concentration (IC50).

| Peptide/Target | Unnatural Amino Acid (UAA) | Modification | Native Peptide IC50/Kd | UAA-Modified Peptide IC50/Kd | Fold Improvement |

| Somatostatin Analog / SSTR2 | D-Tryptophan | Replacement of L-Trp | 0.23 nM (Kd) | 0.56 nM (Kd) | 0.41 |

| S. epidermidis AgrC-I modulator | D-amino acid substitutions | Alanine and D-amino acid scan | - | 2.08 nM (IC50) | - |

| 14-3-3ζ inhibitor | 2 non-natural amino acids | Virtual screen-guided substitution | 103 nM (Kd) | ~34 nM (Kd) | ~3 |

Table 1: Quantitative comparison of peptide binding affinity with and without unnatural amino acids. Note: A lower IC50/Kd value indicates higher binding affinity. The "Fold Improvement" is calculated based on the ratio of Native to UAA-Modified peptide values, where a value greater than 1 indicates improved affinity.

Improvement of Serum Stability

One of the most significant advantages of incorporating UAAs is the enhanced resistance to enzymatic degradation in serum, leading to a longer in vivo half-life (t½).

| Peptide | Unnatural Amino Acid (UAA) / Modification | Native Peptide Half-life (t½) | UAA-Modified Peptide Half-life (t½) | Fold Improvement |

| Somatostatin | Shortened sequence, D-Trp, N-terminal D-amino acid | 1-2 min (human plasma) | 1.5 h (human plasma) | ~45-90 |

| Minigastrin Analog | Linker of six D-glutamine residues | - | ~495 h (human serum) | - |

| GLP-1 Analog | C12 fatty acid conjugation | - | - | - |

| pNPY (peptide 2) | Tam label | - | 3.2 h (blood plasma) | - |

| pNPY (peptide 1) | Tam label | - | 43.5 h (blood plasma) | 13.6 (compared to peptide 2) |

| Statine-based bombesin (B8815690) antagonist | PEG6 linker | - | 584 h (human serum) | - |

Table 2: Comparison of peptide serum stability with and without unnatural amino acids.

Methodologies for Incorporating Unnatural Amino Acids

The incorporation of UAAs into peptides can be achieved through two primary strategies: chemical synthesis and in vivo biosynthesis.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides containing UAAs.[6][7][8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy.[6][10]

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]

-

Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes to allow for expansion and increased accessibility of reactive sites.[6]

-

-

First Amino Acid Loading:

-

Couple the first Fmoc-protected amino acid (or UAA) to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in DMF.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid.[6][10]

-

Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling Cycle:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (or UAA) using a coupling reagent such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Repeat Deprotection and Coupling:

-

Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling step, remove the N-terminal Fmoc group.

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.

-

Incubate for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

In Vivo Incorporation: Amber Suppression Technology

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins and peptides in living cells.[13][14] The most common method is amber suppression, which utilizes the amber stop codon (UAG) to encode the UAA.[14][15] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous aaRS/tRNA pairs.

-

Plasmid Construction:

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.

-

Plate the transformed cells on selective agar (B569324) plates containing appropriate antibiotics and grow overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into liquid culture medium (e.g., LB broth) with the required antibiotics and grow to an OD600 of 0.6-0.8.

-

Supplement the culture medium with the unnatural amino acid to a final concentration of 1-10 mM.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and UAA incorporation efficiency.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the UAA-containing protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Verification of UAA Incorporation:

-

Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

-

Confirm the precise mass of the protein, including the incorporated UAA, using high-resolution mass spectrometry (e.g., ESI-MS).[11][12]

-

For UAAs with unique chemical handles, perform bioorthogonal ligation reactions with fluorescent probes or other tags to confirm successful incorporation.[18]

-

Characterization of UAA-Containing Peptides

Thorough characterization is crucial to ensure the successful synthesis and desired properties of UAA-modified peptides.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and purity of synthesized peptides.[19][20]

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid.

-

For complex samples, protein digestion with an enzyme like trypsin may be required prior to analysis.[12]

-

-

Liquid Chromatography (LC) Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% formic acid).

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI).

-

Acquire a full scan MS spectrum to determine the molecular weight of the peptide. The observed mass should match the theoretical mass of the peptide with the incorporated UAA.

-

Perform tandem MS (MS/MS) by selecting the parent ion of the peptide, fragmenting it (e.g., through collision-induced dissociation - CID), and analyzing the fragment ions.

-

The fragmentation pattern can be used to confirm the amino acid sequence, including the position of the UAA.[21]

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[19][22][23][24] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

-

Sample Preparation:

-

Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region (190-250 nm).[22]

-

Determine the precise concentration of the peptide, as this is critical for accurate data analysis.[22]

-

-

Instrument Setup:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).

-

Subtract the buffer baseline from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape of the spectrum to qualitatively assess the secondary structure content. For example, α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coils exhibit a strong negative band around 200 nm.

-

Use deconvolution algorithms to quantitatively estimate the percentage of each secondary structure element.

-

Applications and Signaling Pathways

The incorporation of UAAs has enabled the development of novel peptide-based therapeutics and research tools that target a wide range of biological processes, including complex signaling pathways.

Targeting G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major drug targets.[1][25] Peptides containing UAAs have been designed to modulate GPCR activity with enhanced stability and affinity. For instance, the introduction of UAAs can stabilize the bioactive conformation of a peptide agonist or antagonist, leading to improved therapeutic efficacy.[25][26]

Experimental Workflow for Therapeutic Peptide Design

The design and development of a therapeutic peptide incorporating UAAs follows a structured workflow, from initial design to preclinical evaluation.

Conclusion

The incorporation of unnatural amino acids has fundamentally expanded the possibilities in peptide design, enabling the creation of novel therapeutics with improved pharmacological profiles. This guide has provided a technical overview of the key concepts, quantitative data, experimental protocols, and applications in this rapidly evolving field. As our understanding of protein structure-function relationships deepens and new methods for UAA incorporation are developed, the role of unnatural amino acids in shaping the future of peptide-based medicine will undoubtedly continue to grow.

References

- 1. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 阿达木单抗(adalimumab)肽图谱 LC-MS/MS 分析工作流程 [sigmaaldrich.com]

- 13. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Site-specific epitope tagging of G protein-coupled receptors by bioorthogonal modification of a genetically encoded unnatural amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 20. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchers.mq.edu.au [researchers.mq.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-D-Ala(3,3-diphenyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Ala(3,3-diphenyl)-OH is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a bulky 3,3-diphenyl moiety on the beta-carbon of D-alanine, introduces significant conformational constraints into peptide backbones. This property is highly sought after in drug discovery and development for the design of peptides with enhanced metabolic stability, receptor affinity, and specific secondary structures. The N-terminal tert-butyloxycarbonyl (Boc) protecting group is standard in Boc-based SPPS, ensuring controlled and stepwise peptide chain elongation.[1]

The incorporation of Boc-D-Ala(3,3-diphenyl)-OH can lead to peptides with novel pharmacological profiles, making it a key component in the synthesis of therapeutic peptides, particularly in oncology and neurology.[1][2] These application notes provide detailed protocols for the efficient incorporation of Boc-D-Ala(3,3-diphenyl)-OH in SPPS, along with expected outcomes and troubleshooting guidelines.

Physicochemical Properties and Data Presentation

The unique properties of Boc-D-Ala(3,3-diphenyl)-OH and its resulting peptides are summarized below. Due to the limited availability of direct quantitative data for peptides singularly incorporating Boc-D-Ala(3,3-diphenyl)-OH, the following tables include data extrapolated from studies on closely related diphenylalanine-containing peptides and general principles of SPPS with sterically hindered amino acids.

Table 1: Physicochemical Properties of Boc-D-Ala(3,3-diphenyl)-OH

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₄ | [1] |

| Molecular Weight | 341.4 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 154-159 °C | [1] |

| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Solubility | Soluble in organic solvents like DMF and DCM | [1] |

Table 2: Typical SPPS Performance and Expected Outcomes for Peptides Containing D-Ala(3,3-diphenyl)

| Parameter | Expected Value/Range | Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Standard for Boc-SPPS. |

| Coupling Efficiency (per step) | >98% | May require double coupling or optimized reagents for the sterically hindered residue. |

| Crude Peptide Purity (by HPLC) | 60 - 80% | Highly dependent on peptide length and sequence. |

| Final Purified Peptide Yield | 15 - 40% | Dependent on purification efficiency. |

Table 3: Physical Properties of a Dipeptide Containing a Diphenylalanine Analog (Boc-Dip-Dip)

| Property | Value | Reference |

| Young's Modulus | ~70 GPa | [3][4][5] |

| Piezoelectric Strain Coefficient (d₃₃) | ~73 pC/N | [3][5] |

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing Boc-D-Ala(3,3-diphenyl)-OH using a standard Boc/Bzl protection strategy on a Merrifield resin.

Resin Preparation and Swelling

-

Resin Selection: Merrifield resin (chloromethylated polystyrene) is a suitable solid support for generating C-terminal carboxylic acids.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin three times with N,N-dimethylformamide (DMF).

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes before the first amino acid attachment.

-

Attachment of the First Amino Acid (C-terminal)

-

Method: The cesium salt method is commonly used for attaching the first Boc-protected amino acid to the Merrifield resin.

-

Procedure:

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

-

Dissolve the Boc-amino acid cesium salt in DMF.

-

Add the solution to the swollen resin and agitate at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

SPPS Cycle for Peptide Elongation

A typical SPPS cycle involves deprotection, neutralization, and coupling steps, which are repeated for each amino acid in the sequence.

Caption: General workflow for a single cycle in Boc-SPPS.

-

Step 1: Boc Deprotection

-

Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Procedure:

-

Wash the peptide-resin with DCM.

-

Add the deprotection solution and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

-

-

Step 2: Neutralization

-

Reagent: 10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Procedure:

-

Add the neutralization solution to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM.

-

-

-

Step 3: Coupling of Boc-D-Ala(3,3-diphenyl)-OH

-

Due to the steric hindrance of the diphenylmethyl group, optimized coupling conditions are recommended.

-

Reagents:

-

Boc-D-Ala(3,3-diphenyl)-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIEA (6 equivalents)

-

DMF as solvent

-

-

Procedure:

-

In a separate vial, dissolve Boc-D-Ala(3,3-diphenyl)-OH, HBTU, and HOBt in DMF.

-

Add DIEA to pre-activate the amino acid for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (colorless) indicates complete coupling. If the test is positive (blue), a second coupling is recommended.

-

Once the coupling is complete, wash the resin with DMF and DCM.

-

-

Final Cleavage and Deprotection

-

Reagent: Anhydrous hydrogen fluoride (B91410) (HF) is the standard for Boc-SPPS. A "low-high" HF cleavage protocol is often employed.

-

Scavengers: A scavenger cocktail (e.g., p-cresol, p-thiocresol, dimethyl sulfide) is crucial to prevent side reactions.

-

Procedure:

-

Dry the peptide-resin under vacuum.

-

Place the resin in an HF cleavage apparatus.

-

Add the scavenger cocktail.

-

Cool the apparatus to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration and dry under vacuum.

-

Purification and Analysis

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Application in Drug Discovery: A Hypothetical Signaling Pathway

Peptides containing D-amino acids are being investigated for their therapeutic potential in various diseases, including neurodegenerative disorders like Alzheimer's disease. The introduction of D-amino acids can enhance peptide stability and allow for specific interactions with biological targets. For instance, an all-D-enantiomeric peptide, D3, has been developed to interact with amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's pathology.[6] While D3 does not contain D-Ala(3,3-diphenyl), a hypothetical peptide incorporating this residue could be designed to modulate the amyloid cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. All - d - Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Boc-D-Ala(3,3-diphenyl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Ala(3,3-diphenyl)-OH is a sterically hindered amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Its bulky diphenylmethyl side chain can impart conformational constraints, enhance proteolytic stability, and modulate biological activity. However, this steric hindrance presents a significant challenge during peptide synthesis, often leading to slow reaction rates and incomplete couplings.

These application notes provide a comprehensive guide to effective coupling strategies for Boc-D-Ala(3,3-diphenyl)-OH, focusing on the selection of appropriate coupling reagents and optimized protocols to maximize efficiency and yield. The information presented is based on established methodologies for sterically hindered amino acids.[1][2][3][4]

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in incorporating Boc-D-Ala(3,3-diphenyl)-OH into a peptide sequence is the steric bulk surrounding the carboxylic acid group. This bulkiness impedes the approach of the incoming amine nucleophile, slowing down the rate of amide bond formation. Consequently, standard coupling protocols may result in low yields, incomplete reactions, and the formation of deletion sequences. To overcome these challenges, highly efficient coupling reagents and optimized reaction conditions are necessary.[2]

Recommended Coupling Reagents

For the efficient coupling of sterically hindered amino acids like Boc-D-Ala(3,3-diphenyl)-OH, the use of high-potency uronium/aminium or phosphonium (B103445) salt-based coupling reagents is strongly recommended. These reagents rapidly form highly reactive activated esters, facilitating acylation of the sterically encumbered amino group.

Table 1: Recommended Coupling Reagents for Boc-D-Ala(3,3-diphenyl)-OH

| Reagent Class | Reagent Name | Full Name | Key Advantages |

| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, especially for hindered amino acids.[3] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent.[3][5] | |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[1][5] | |

| Phosphonium Salts | PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methyl and other sterically hindered amino acids.[2][5] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A non-toxic alternative to BOP with similar high coupling efficiency.[1][5] | |

| Other | Acyl Fluorides (e.g., generated in situ with TFFH) | Tetramethylfluoroformamidinium hexafluorophosphate | Acyl fluorides are small and highly reactive, making them suitable for sterically demanding couplings.[1][4] |

Experimental Protocols

The following protocols are recommended as starting points for the coupling of Boc-D-Ala(3,3-diphenyl)-OH in solid-phase peptide synthesis (SPPS). Optimization of reaction times and reagent equivalents may be necessary depending on the specific peptide sequence and resin.

Protocol 1: Coupling using HATU/DIPEA

This protocol is a robust starting point for most couplings involving sterically hindered amino acids.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Ala(3,3-diphenyl)-OH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

In a separate reaction vessel, pre-activate the amino acid by dissolving Boc-D-Ala(3,3-diphenyl)-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to react for 5-10 minutes.

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or the temperature may be slightly elevated (e.g., to 40°C).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates completion.

-

If the coupling is incomplete after 4 hours, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (3x) to remove excess reagents and by-products.

Protocol 2: Coupling using PyAOP/DIPEA

PyAOP is particularly effective for challenging couplings.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Ala(3,3-diphenyl)-OH

-

PyAOP

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

In a separate vessel, dissolve Boc-D-Ala(3,3-diphenyl)-OH (3-5 equivalents) and PyAOP (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/PyAOP solution and allow to pre-activate for 5-10 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the reaction at room temperature for 2-4 hours.

-

Monitor the reaction for completion.

-

If necessary, perform a recoupling.

-

Wash the resin as described in Protocol 1.

Quantitative Data Summary

Table 2: General Coupling Parameters for Sterically Hindered Amino Acids

| Parameter | Recommended Range | Notes |

| Amino Acid Equivalents | 3 - 5 | Higher equivalents can help drive the reaction to completion. |

| Coupling Reagent Equivalents | 2.9 - 4.9 | A slight excess relative to the amino acid is often used. |

| Base (DIPEA) Equivalents | 6 - 10 | A greater excess of base is typically required. |

| Reaction Time | 2 - 4 hours | May require longer times or double coupling. |

| Temperature | Room Temperature to 40°C | Elevated temperatures can increase reaction rates but may also increase the risk of side reactions. |

| Expected Yield/Purity | Variable | Highly dependent on the specific sequence and coupling conditions. Aim for >99% coupling efficiency as determined by monitoring tests. |

Visualizing the Workflow

General Workflow for Coupling Sterically Hindered Amino Acids

The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle for the incorporation of a sterically hindered amino acid like Boc-D-Ala(3,3-diphenyl)-OH.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for coupling Boc-D-Ala(3,3-diphenyl)-OH.

Logical Relationship of Reagents in Activation

This diagram shows the interaction of the key components during the activation step prior to coupling.

Caption: Reagent interactions for the activation and coupling of Boc-D-Ala(3,3-diphenyl)-OH.

Conclusion

The successful incorporation of the sterically demanding Boc-D-Ala(3,3-diphenyl)-OH into peptide sequences is achievable through the careful selection of high-efficiency coupling reagents and the optimization of reaction conditions. The use of reagents such as HATU, PyAOP, or COMU, combined with extended reaction times and potentially elevated temperatures, is recommended. Monitoring the reaction progress is critical to ensure complete coupling and to determine the need for a recoupling step. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of peptides containing this valuable and challenging amino acid derivative.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for Boc-D-Ala(3,3-diphenyl)-OH in Peptide Design

Topic: Boc-D-Ala(3,3-diphenyl)-OH for Inducing Conformational Constraints in Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-D-Ala(3,3-diphenyl)-OH is a non-proteinogenic amino acid derivative utilized in peptide synthesis to introduce significant conformational constraints.[1] The incorporation of this sterically hindered D-amino acid can profoundly influence the secondary structure, proteolytic stability, and biological activity of synthetic peptides.[2][3] The bulky diphenyl groups on the β-carbon restrict the rotational freedom of the peptide backbone, guiding the peptide to adopt a more defined and rigid conformation. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the D-configuration of the amino acid provides resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[4]

These application notes provide a comprehensive overview of the use of Boc-D-Ala(3,3-diphenyl)-OH in peptide chemistry, including its physicochemical properties, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for analyzing the resulting conformational changes and biological activity.

Physicochemical Properties of Boc-D-Ala(3,3-diphenyl)-OH

A summary of the key chemical and physical properties of Boc-D-Ala(3,3-diphenyl)-OH is presented in Table 1.

| Property | Value |

| Synonyms | Boc-D-Ala(3,3-diphenyl)-OH, (R)-N-(Boc)-β,β-diphenylalanine |

| CAS Number | 117027-46-0[5] |

| Molecular Formula | C₂₀H₂₃NO₄[5] |

| Molecular Weight | 341.4 g/mol [5] |

| Appearance | White to off-white crystalline powder[5] |

| Purity | ≥ 99% (HPLC)[5] |

| Melting Point | 154-159 °C[5] |

| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH)[5] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents.[6] |

| Storage | Store at -20°C for long-term stability.[6] |

Experimental Protocols

Incorporation of Boc-D-Ala(3,3-diphenyl)-OH into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a Boc-D-Ala(3,3-diphenyl)-OH residue using the Boc/Bzl protection strategy. Due to the steric hindrance of Boc-D-Ala(3,3-diphenyl)-OH, modifications to standard coupling protocols are necessary to ensure efficient acylation.

Materials:

-

Boc-protected amino acids

-

Boc-D-Ala(3,3-diphenyl)-OH

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Piperidine (for Fmoc-SPPS, if applicable)

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

-

Wash the resin with DMF (5x).

-

-

Coupling of Boc-D-Ala(3,3-diphenyl)-OH:

-

Dissolve Boc-D-Ala(3,3-diphenyl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 4-6 hours. Due to steric hindrance, an extended coupling time is recommended.

-

Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase HPLC.

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The incorporation of Boc-D-Ala(3,3-diphenyl)-OH is expected to induce a more defined secondary structure.

Protocol:

-

Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Determine the precise concentration of the peptide solutions by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by a colorimetric assay (e.g., BCA assay).

-

Record CD spectra from 190 to 260 nm at 25°C using a quartz cuvette with a 1 mm path length.

-

Collect data at a scanning speed of 50 nm/min with a 1 nm bandwidth.

-

Average three scans and subtract the buffer baseline.

-

Convert the raw data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Analyze the spectra using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Hypothetical Data Presentation:

The following table illustrates how the conformational changes upon incorporation of D-Ala(3,3-diphenyl) could be presented.

| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Native Peptide | 15 | 20 | 65 |

| Diphenylalanine Peptide | 10 | 55 | 35 |

Assessment of Biological Activity: A Hypothetical GPCR Binding Assay

The conformational constraint introduced by D-Ala(3,3-diphenyl) can enhance the binding affinity of a peptide to its receptor. This protocol describes a competitive radioligand binding assay for a hypothetical G-protein coupled receptor (GPCR).

Protocol:

-

Prepare cell membranes expressing the target GPCR.

-

In a 96-well plate, add increasing concentrations of the native or modified peptide.

-

Add a constant concentration of a radiolabeled ligand (e.g., ³H-labeled antagonist) to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 1 hour to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each peptide concentration.

-

Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

| Peptide | IC₅₀ (nM) | Ki (nM) |

| Native Peptide | 250 | 150 |

| Diphenylalanine Peptide | 25 | 15 |

Signaling Pathway Visualization

The incorporation of conformationally constrained amino acids can modulate the interaction of a peptide with its target, thereby influencing downstream signaling pathways. The following diagram illustrates a generic GPCR signaling pathway that could be affected by a modified peptide antagonist.

References

Applications of Boc-D-Ala(3,3-diphenyl)-OH in Drug Discovery and Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract